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molecular formula C19H23NO B3058293 1-Benzyl-3-(3-methoxyphenyl)piperidine CAS No. 88784-36-5

1-Benzyl-3-(3-methoxyphenyl)piperidine

Cat. No. B3058293
M. Wt: 281.4 g/mol
InChI Key: XADUXZWGQXGKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139525B2

Procedure details

3-Bromoanisole (14.824 g, 79.26 mmol) was dissolved in 160 mL of diethyl ether dried on Na. Approximately 10% of the solution of 3-bromoanisole in dry diethyl ether was added to magnesium (1.927 g, 79.27 mmol) and a few iodine crystals in a dried 500 mL three-necked flask in a nitrogen atmosphere while stirring. Almost instantly, H2 gas was visible. The brown mixture turned colourless. The remaining solution of 3-bromoanisole in dry diethyl ether was added drop wise. Gas forming was noticed during and after this. After 1 h, a lot of white precipitate was noticed. 1-Benzyl-3-piperidone (5.000 g, 26.42 mmol) was dissolved in 120 mL of dry diethyl ether and added to the reaction mixture drop wise at 30° C. The fine white/yellow precipitate turned more coarse and brownish. Stirring was continued at room temperature for 1 h. Then the suspension was poured in a Erlenmeyer flask and 150 mL of saturated NH4Cl solution was added. About 50 mL of ethylacetate was added to wash out the three-necked flask. The suspension was stirred for 5 min. The organic layer was separated and the aqueous layer was extracted three times with diethyl ether. The organic layers were collected, washed with brine and dried on NaSO4 overnight. The solution was filtered and the solvent evaporated. The residue (about 12.000 g) was extracted with ether once, the solvent evaporated. Yield: 7.6 g (32%). GCMS (EI): m/z 297 (M+), 206 (M−91), 177, 147, 134; GC (100-320° C., 15° C./min): 9.1 min.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.824 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.927 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
120 mL
Type
solvent
Reaction Step Six
Name
Quantity
150 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[Mg].II.[CH2:13]([N:20]1[CH2:25][CH2:24][CH2:23][C:22](=O)[CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[NH4+].[Cl-]>C(OCC)C.C(OC(=O)C)C>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([CH:22]2[CH2:23][CH2:24][CH2:25][N:20]([CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH2:21]2)[CH:7]=[CH:6][CH:5]=1 |f:4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Two
Name
Quantity
14.824 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
1.927 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
150 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried on Na
CUSTOM
Type
CUSTOM
Details
Gas forming
ADDITION
Type
ADDITION
Details
added to the reaction mixture drop wise at 30° C
WAIT
Type
WAIT
Details
was continued at room temperature for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
to wash out the three-necked flask
STIRRING
Type
STIRRING
Details
The suspension was stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried on NaSO4 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue (about 12.000 g) was extracted with ether once
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
GC (100-320° C., 15° C./min)
CUSTOM
Type
CUSTOM
Details
9.1 min.
Duration
9.1 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(C=CC1)C1CN(CCC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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